3-iso-Butoxy-4,5-difluorophenethyl alcohol
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Overview
Description
3-iso-Butoxy-4,5-difluorophenethyl alcohol is an organic compound with the molecular formula C12H16F2O2. It contains 32 atoms in total, including 16 hydrogen atoms, 12 carbon atoms, 2 oxygen atoms, and 2 fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iso-Butoxy-4,5-difluorophenethyl alcohol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of alcohols, including this compound, often involves the hydration of corresponding alkenes or the reduction of carbonyl compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-iso-Butoxy-4,5-difluorophenethyl alcohol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alkanes or other reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often involve nucleophiles or electrophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones or aldehydes, while reduction may produce alkanes.
Scientific Research Applications
3-iso-Butoxy-4,5-difluorophenethyl alcohol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-iso-Butoxy-4,5-difluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-n-Butoxy-4,5-difluorophenethyl alcohol
- 4-iso-Butoxy-3,5-difluorophenethyl alcohol
Uniqueness
3-iso-Butoxy-4,5-difluorophenethyl alcohol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Further research into its properties and mechanisms of action will continue to uncover new applications and benefits.
Properties
Molecular Formula |
C12H16F2O2 |
---|---|
Molecular Weight |
230.25 g/mol |
IUPAC Name |
2-[3,4-difluoro-5-(2-methylpropoxy)phenyl]ethanol |
InChI |
InChI=1S/C12H16F2O2/c1-8(2)7-16-11-6-9(3-4-15)5-10(13)12(11)14/h5-6,8,15H,3-4,7H2,1-2H3 |
InChI Key |
YPSCJZOAHCPUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)CCO)F)F |
Origin of Product |
United States |
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